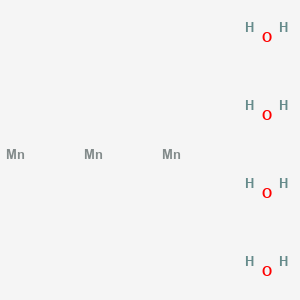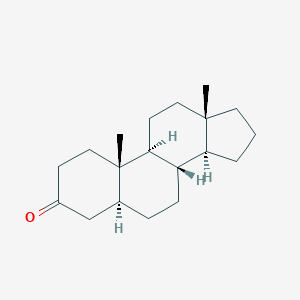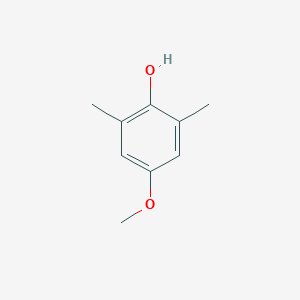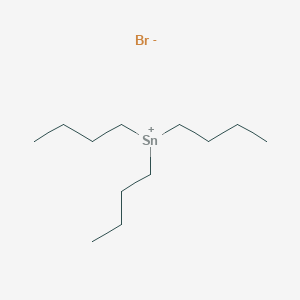
Acrylate d’éthyle 3-(N,N-diméthylamino)
Vue d'ensemble
Description
Ethyl trans-3-dimethylaminoacrylate (ETDA) is an important organic compound with various applications in scientific research. It is a colorless, odorless, and non-toxic liquid with a boiling point of 112°C. ETDA is a chiral molecule, meaning that it has a stereoisomeric form that is not superimposable on its mirror image. It is an important intermediate in the synthesis of a variety of compounds, including drugs, plastics, and fragrances. Additionally, ETDA is used in a wide range of applications in scientific research, including as a reagent in the synthesis of other compounds, as a catalyst, and as a substrate in biochemical reactions.
Applications De Recherche Scientifique
Synthèse organique
Ce composé est une matière première importante et un intermédiaire utilisé dans la synthèse organique . Il peut être utilisé pour synthétiser une variété d'autres composés, contribuant au développement de nouveaux matériaux et médicaments.
Produits pharmaceutiques
L’acrylate d’éthyle 3-(N,N-diméthylamino) joue un rôle important dans l'industrie pharmaceutique . Il peut être utilisé dans la synthèse de divers médicaments, contribuant aux progrès de la santé et de la médecine.
Produits agrochimiques
Dans le domaine des produits agrochimiques, ce composé est utilisé comme intermédiaire dans la synthèse de pesticides, d'herbicides et d'autres produits chimiques agricoles . Cela contribue à améliorer le rendement des cultures et à protéger les plantes des ravageurs et des maladies.
Teintures
Ce composé est également utilisé dans l'industrie des teintures . Il peut être utilisé dans la production de diverses teintures et pigments, contribuant à un large éventail d'applications, des textiles aux encres d'impression.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (E)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMJYQUKKUOHO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009957 | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-37-9, 924-99-2 | |
| Record name | Ethyl (2E)-3-(dimethylamino)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 3-(dimethylamino)-, ethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl trans-3-dimethylaminoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-(dimethylamino)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ethyl 3-(Dimethylamino)acrylate a valuable reagent in organic synthesis?
A: Ethyl 3-(Dimethylamino)acrylate's value stems from its versatile reactivity as a Michael acceptor. The presence of both the electron-withdrawing ester group and the electron-donating dimethylamino group on the alkene makes it a reactive partner in various reactions. For example, it readily undergoes 1,4-conjugate additions with a variety of nucleophiles, as highlighted in paper []. This allows for the efficient formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.
Q2: Can you provide specific examples of how Ethyl 3-(Dimethylamino)acrylate has been used in the synthesis of pharmaceutical intermediates?
A: Certainly. In paper [], Ethyl 3-(Dimethylamino)acrylate serves as a starting material in the synthesis of a key intermediate for Dolutegravir, an antiretroviral drug used to manage HIV infection. The synthesis involves a multi-step sequence including condensation, substitution, cyclization, and hydrolysis reactions. Additionally, paper [] describes its use in the continuous flow synthesis of an intermediate for Floxacin, an antibiotic. The authors highlight the efficiency and safety advantages of this continuous flow approach.
Q3: Are there any studies investigating the impact of structural modifications on the reactivity of Ethyl 3-(Dimethylamino)acrylate?
A: Yes, paper [] delves into this aspect by exploring the synthesis and analysis of a family of β-substituted aminoacrylates, including Ethyl 3-(Dimethylamino)acrylate. The research examines how varying the substituents on the nitrogen atom influences the barrier to rotation around the carbon-nitrogen bond. These insights provide valuable information for tailoring the reactivity of these compounds for specific applications.
Q4: What are the potential advantages of using a continuous flow process for reactions involving Ethyl 3-(Dimethylamino)acrylate?
A: Paper [] specifically highlights the benefits of employing a continuous flow system for a reaction using Ethyl 3-(Dimethylamino)acrylate. The authors report several advantages compared to traditional batch reactions, including reduced reaction times, improved product yields, minimized waste generation, and enhanced safety profiles. These factors make continuous flow synthesis an attractive approach for the industrial production of pharmaceuticals and other fine chemicals.
Q5: Beyond its role as a Michael acceptor, are there other reaction pathways where Ethyl 3-(Dimethylamino)acrylate has shown utility?
A: Absolutely. Paper [] demonstrates the versatility of Ethyl 3-(Dimethylamino)acrylate in generating a variety of heterocyclic compounds. The authors describe its reaction with arenediazonium chlorides, leading to the formation of 2-(arylhydrazono)aldehydes. These intermediates serve as valuable building blocks for synthesizing diverse pyrazoles and arylazolopyrimidines, showcasing the compound's broader utility in heterocyclic chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)





